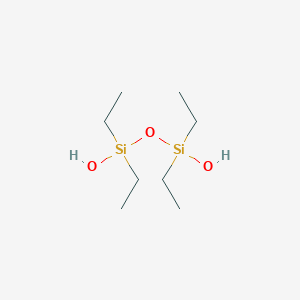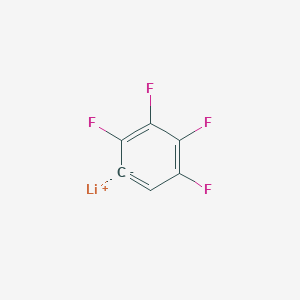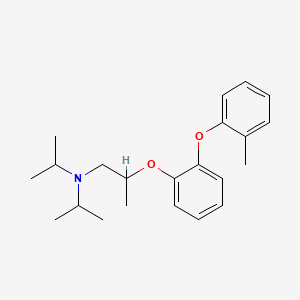
3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione typically involves the reaction of aniline derivatives with sulfur-containing reagents under controlled conditions. Common synthetic routes may include:
Cyclization reactions: Using aniline and sulfur dichloride in the presence of a base.
Oxidative coupling: Employing oxidizing agents to facilitate the formation of the dithiazole ring.
Industrial Production Methods
Industrial production methods would likely involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the dithiazole ring using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aniline moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Acidic or basic conditions depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aniline ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate access.
Modulation of receptor function: Interacting with cellular receptors to alter signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1lambda~6~,3,4-thiadiazole-1,1-dione: Another heterocyclic compound with similar structural features.
4-Phenyl-1lambda~6~,2,3-dithiazole-1,1-dione: Shares the dithiazole ring structure but with different substituents.
Uniqueness
3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is unique due to its specific combination of aniline and dithiazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
18137-84-3 |
|---|---|
Fórmula molecular |
C8H8N2O2S2 |
Peso molecular |
228.3 g/mol |
Nombre IUPAC |
1,1-dioxo-N-phenyl-1,4,2-dithiazol-3-amine |
InChI |
InChI=1S/C8H8N2O2S2/c11-14(12)6-13-8(10-14)9-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) |
Clave InChI |
KENNSRBUMWLXRB-UHFFFAOYSA-N |
SMILES canónico |
C1SC(=NS1(=O)=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



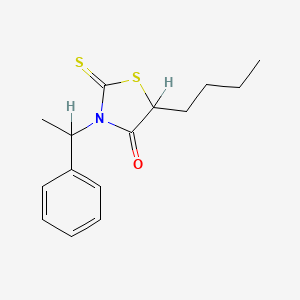
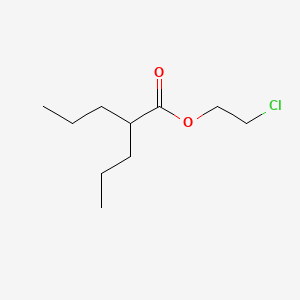

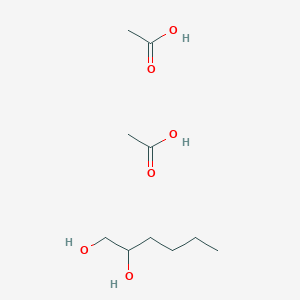
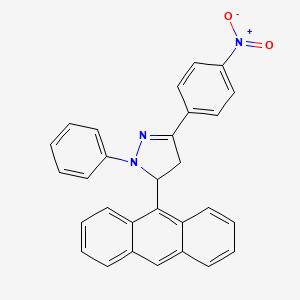
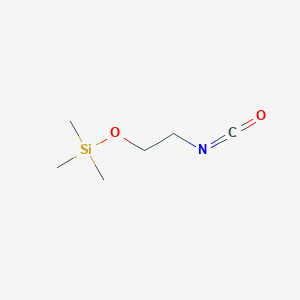
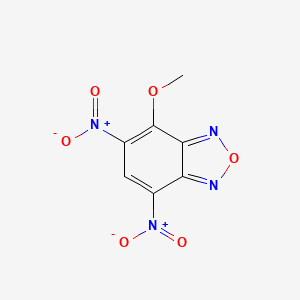
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)

